molecular formula C13H13N3O6S B2920821 Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate CAS No. 146200-63-7

Ethyl 4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoate

Cat. No.: B2920821
CAS No.: 146200-63-7
M. Wt: 339.32
InChI Key: ZTNXRCNYDXAIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate is a synthetic compound with potential antiviral properties. It belongs to a class of molecules containing a pyrrolo[2,3-d]pyrimidine skeleton, which has been extensively studied for its biological activities, including antiviral effects . The compound’s chemical structure consists of an ethyl ester group attached to a benzoate ring, which in turn bears a sulfonylamino group and a pyrimidine moiety.


Synthesis Analysis

The synthesis of this compound involves replacing the glutamic acid portion of the drug Pemetrexed (N-{4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid) with primary, secondary, and aryl amines. The reaction is facilitated by diethylphosphorocyanidate (DEPC) as a peptide coupling agent. The resulting novel non-glutamate derivatives exhibit significantly higher antiviral activity than Pemetrexed against Newcastle disease virus .

Scientific Research Applications

Microbial Degradation and Environmental Impact

Research on chlorimuron-ethyl, a compound structurally related to ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate, indicates its degradation by Aspergillus niger in agricultural soil. This process involves cleavage of the sulfonylurea bridge and sulfonylamide linkage, leading to the formation of metabolites like ethyl-2-aminosulfonylbenzoate and N-(4-methoxy-6-chloropyrimidin-2-yl) urea. This study highlights the environmental fate of such compounds and the role of microbial transformation in mitigating phytotoxicity and pollution (Sharma et al., 2012).

Crystal Structure Analysis

The crystal structure of a related compound, N-[4-(Ethoxy­carbon­yl)phen­yl]-p-tolyl­sulfonamide, has been determined, revealing insights into molecular conformation, intermolecular interactions, and potential applications in materials science (Xing & Nan, 2005).

Antifolate and Antitumor Agents

Compounds with the pyrimidinyl sulfone structure have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors. This includes classical antifolates designed for chemotherapy, showcasing the relevance of such molecules in cancer research and treatment (Gangjee et al., 2007).

Chemical Synthesis and Methodology

Studies on the synthesis of α-fluoro esters through stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones demonstrate the chemical versatility and utility of pyrimidinyl sulfone compounds in organic synthesis (Wnuk et al., 1996).

Novel Anti-Juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been explored as a novel anti-juvenile hormone agent, indicating the potential of ethylated pyrimidinyl sulfone compounds in entomology and pest management (Ishiguro et al., 2003).

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c1-2-22-12(18)8-3-5-9(6-4-8)16-23(20,21)10-7-14-13(19)15-11(10)17/h3-7,16H,2H2,1H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNXRCNYDXAIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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